2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride

Description

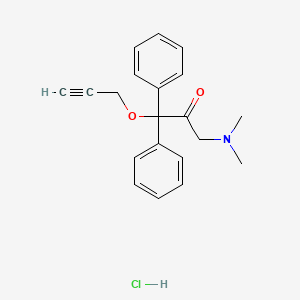

The compound 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride is a structurally complex molecule featuring a propanone backbone substituted with a dimethylamino group, two phenyl rings, and a propynyloxy ether moiety, stabilized as a hydrochloride salt. The hydrochloride form enhances solubility and stability, typical for basic amines.

Properties

CAS No. |

85603-33-4 |

|---|---|

Molecular Formula |

C20H22ClNO2 |

Molecular Weight |

343.8 g/mol |

IUPAC Name |

3-(dimethylamino)-1,1-diphenyl-1-prop-2-ynoxypropan-2-one;hydrochloride |

InChI |

InChI=1S/C20H21NO2.ClH/c1-4-15-23-20(19(22)16-21(2)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h1,5-14H,15-16H2,2-3H3;1H |

InChI Key |

MJNDCTLXFMOBEY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Dimethylamino Group: This can be achieved by reacting a suitable precursor with dimethylamine under controlled conditions.

Introduction of Diphenyl Groups: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the diphenyl groups.

Addition of the Propynyloxy Group: This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the propynyloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential use in drug development. It serves as an important intermediate in the synthesis of various pharmaceuticals due to its structural features that allow for further modifications.

Drug Development

- Antidepressants and Anxiolytics : The dimethylamino group present in the structure is often associated with psychoactive properties. Compounds with similar structures have been explored for their efficacy in treating mood disorders.

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in oncology.

Synthetic Chemistry Applications

The compound's structure facilitates its use as a precursor in the synthesis of more complex molecules.

Intermediates in Organic Synthesis

- Synthesis of Aminoaldehydes : The compound can be utilized to produce aminoaldehydes which are valuable in the synthesis of pharmaceuticals, plant growth hormones, and agrochemicals .

- Mannich Reaction : It can participate in Mannich reactions to form β-amino carbonyl compounds, which are important building blocks in medicinal chemistry .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicity data indicate that it has a lethal dose (LD50) of approximately 130 mg/kg when administered to unspecified mammalian species . This information is vital for assessing its viability as a therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the applications and implications of this compound:

- Research on Antidepressant Properties :

- Development of Synthetic Pathways :

- Toxicity Assessment :

Mechanism of Action

The mechanism of action of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diphenyl groups provide hydrophobic interactions. The propynyloxy group can act as a reactive site for further chemical modifications. These interactions enable the compound to modulate biological pathways and exhibit its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Note: The target compound’s molecular formula and weight are inferred from its IUPAC name.

Key Structural and Functional Differences

Amino Group Variations: The target compound and Etafenone both feature tertiary amines (dimethylamino vs. diethylamino). Diltiazem incorporates a dimethylaminoethyl group within a benzothiazepinone ring, enabling calcium channel binding via spatial coordination .

Aromatic Systems: The target compound’s diphenyl and propynyloxy groups create a rigid, planar structure, possibly favoring interactions with aromatic residues in enzymes or receptors. In contrast, Etafenone’s single phenyl and phenoxy groups offer less steric hindrance .

Backbone Flexibility: The N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide derivative () uses a quinoline-carboxamide scaffold, which may enhance DNA intercalation or kinase inhibition compared to the propanone-based target compound .

Halogen Effects: The 2-Propanol derivative in includes a chloro-substituted aryl group, which could improve metabolic stability but increase toxicity risks compared to the target’s non-halogenated diphenyl system .

Pharmacological Implications

- Etafenone Hydrochloride is clinically used as an antiarrhythmic, suggesting that the propanone core with amino-ether substituents is viable for cardiovascular targeting. The target compound’s diphenyl groups might confer selectivity for different ion channels .

- Diltiazem’s success as a calcium channel blocker highlights the importance of cyclic structures (e.g., benzothiazepinone) in drug-receptor interactions. The target compound’s open-chain propanone backbone may favor faster pharmacokinetics but lower affinity .

Notes

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Substituent Effects: The dimethylamino group and hydrochloride salt likely enhance aqueous solubility, whereas diphenyl and propynyloxy groups may increase lipophilicity and metabolic resistance.

Synthetic Challenges: The propynyloxy ether in the target compound could pose synthetic hurdles due to alkyne reactivity, unlike the simpler ethers in Etafenone .

Biological Activity

2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride (CAS Number: 85603-33-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects supported by research findings.

The molecular formula of this compound is , with a molecular weight of approximately 343.847 g/mol. It exhibits a boiling point of 436.2ºC and a flash point of 217.6ºC, indicating its stability under standard laboratory conditions .

Research indicates that compounds similar to 2-Propanone derivatives may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, which could influence neuropharmacological activities.

P-Glycoprotein Inhibition

One significant area of interest is the compound's effect on P-glycoprotein (P-gp), a membrane protein that plays a crucial role in drug transport and multidrug resistance in cancer cells. Studies have shown that certain dimethylamino-containing compounds can inhibit P-gp activity, enhancing the efficacy of chemotherapeutic agents .

Biological Activity

The biological activities associated with 2-Propanone derivatives include:

- Anticancer Properties : Research indicates that these compounds can restore drug sensitivity in multidrug-resistant tumor cells by inhibiting P-glycoprotein efflux mechanisms. For instance, one study demonstrated that related compounds significantly increased the intracellular accumulation of doxorubicin in resistant cell lines .

- Neuropharmacological Effects : Given the structural similarities to known psychoactive substances, this compound may exhibit effects on neurotransmitter systems. Preliminary studies suggest potential anxiolytic or antidepressant-like activities, although further research is needed to clarify these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Drug Sensitivity Restoration :

- Antioxidant Activity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H22ClNO2 |

| Molecular Weight | 343.847 g/mol |

| Boiling Point | 436.2ºC |

| Flash Point | 217.6ºC |

| CAS Number | 85603-33-4 |

| Biological Activity | Effect |

|---|---|

| P-Glycoprotein Inhibition | Enhanced drug uptake |

| Antioxidant Activity | Radical scavenging |

| Potential Neuropharmacological | Anxiolytic effects |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 3-(dimethylamino)-1,1-diphenylpropanone derivatives, and how can regioselectivity be optimized?

- Methodological Answer : The compound can be synthesized via regiospecific ring-opening of 1,1-diaryl-2,3-epoxypropane intermediates with dimethylamine. The epoxypropane precursor is typically derived from substituted benzophenones in a three-step process involving condensation, epoxidation, and amine addition. Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity during epoxide opening. For example, polar aprotic solvents like DMF favor nucleophilic attack at the less hindered carbon .

- Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | 65–75 | >90% α-position |

| Amine Addition | Dimethylamine, THF, reflux | 50–60 | β:α = 3:1 |

Q. How can the molecular structure and purity of this compound be validated?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm substituent positions and stereochemistry), HPLC-UV/ELSD (for purity assessment >98%), and mass spectrometry (HRMS for molecular ion verification). Polarimetric analysis is critical if chirality is introduced during synthesis .

Advanced Research Questions

Q. What pharmacological models are appropriate for evaluating this compound’s potential antidepressant activity, and how do its anticholinergic side effects compare to reference drugs?

- Methodological Answer :

- In Vivo Models :

- Reserpine-induced hypothermia (to assess monoamine reuptake inhibition).

- Forced swim test (behavioral despair model).

- In Vitro Assays :

- Radioligand binding assays for serotonin/norepinephrine transporters (IC₅₀ determination).

- Safety Profile : Peripheral anticholinergic effects are evaluated via isolated ileum contraction assays . This compound exhibits 10-fold lower anticholinergic activity than imipramine, making it a safer candidate .

Q. How can researchers resolve contradictions in bioavailability data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor membrane permeability. Strategies include:

- Physicochemical Optimization : Adjust logP (target 2–3) via pro-drug approaches (e.g., esterification of the propynyloxy group).

- Metabolic Studies : Use liver microsomes or hepatocytes to identify major metabolites (e.g., CYP450-mediated N-demethylation).

- Pharmacokinetic Profiling : Compare AUC (area under the curve) in rodent models with in vitro Caco-2 permeability data .

Q. What experimental designs are recommended to assess receptor off-target effects?

- Methodological Answer :

- Broad-Panel Binding Assays : Screen against 50+ GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel).

- Functional Assays : Use CHO cells expressing hERG channels to evaluate cardiac toxicity risks.

- Dose-Response Analysis : Calculate selectivity ratios (IC₅₀ for target vs. off-target receptors). For this compound, off-target activity at muscarinic receptors is <10% at 1 µM .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, EN 166-certified goggles, and N95 respirators during powder handling.

- Ventilation : Use fume hoods with >0.5 m/s face velocity to minimize inhalation of aerosols.

- First Aid : For skin contact, wash with 10% polyethylene glycol solution; for eye exposure, rinse with saline for 15 minutes .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in pharmacological potency?

- Methodological Answer :

- Quality Control : Implement orthogonal analytical methods (e.g., NMR purity, chiral HPLC) for each batch.

- Bioactivity Normalization : Express IC₅₀ values relative to an internal reference standard (e.g., imipramine for monoamine reuptake assays).

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare inter-batch variability. Acceptable potency deviation: ±15% .

Formulation Challenges

Q. What formulation strategies improve the aqueous solubility of this hydrochloride salt?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.